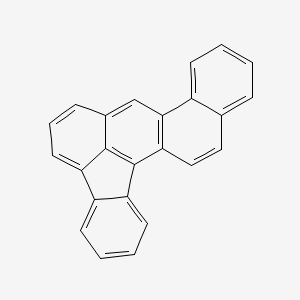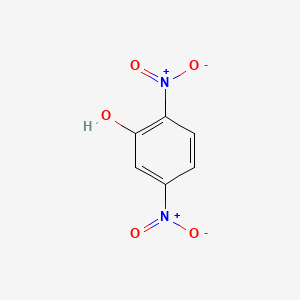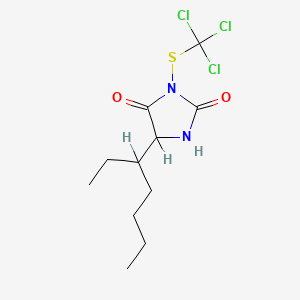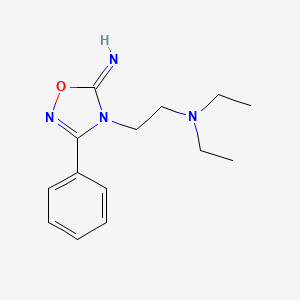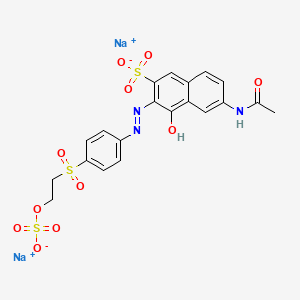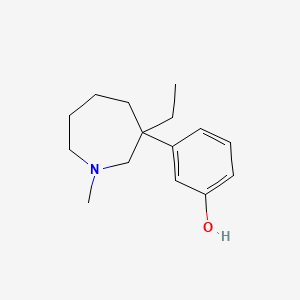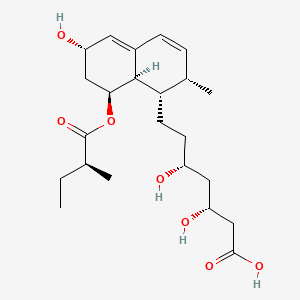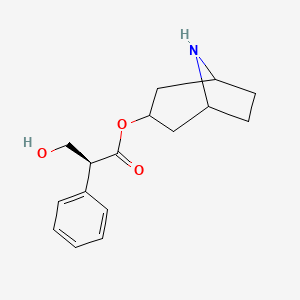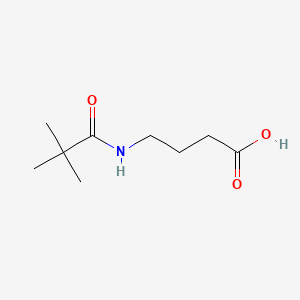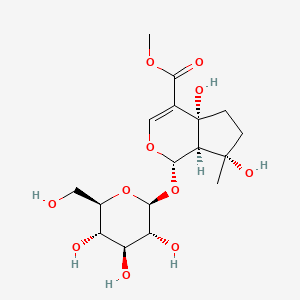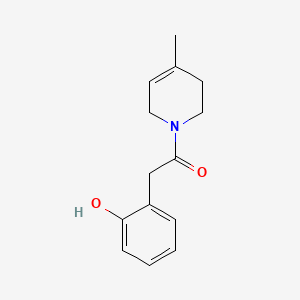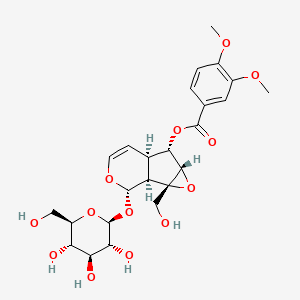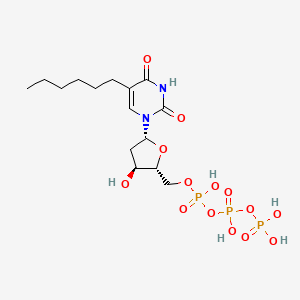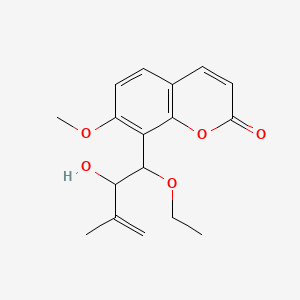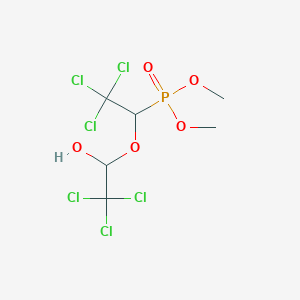
2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate is a chemical compound characterized by its unique structure, which includes multiple trichloromethyl groups and a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate typically involves the reaction of trichloromethyl-containing precursors with phosphonate reagents under controlled conditions. One common method involves the reaction of 2,2,2-trichloroethanol with phosphorus oxychloride in the presence of a base, such as pyridine, to form the desired phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the trichloromethyl groups to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Research into its potential as an antiviral or anticancer agent is ongoing.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate involves its interaction with molecular targets such as enzymes or receptors. The trichloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phosphonate moiety can mimic phosphate groups, allowing the compound to interfere with phosphate-dependent biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloro-1-phenylethanone
- 1,1,1-Trichloro-2,2,2-trifluoroethane
- 2,2,2-Trichloro-1-ethoxyethanol
Uniqueness
Compared to similar compounds, 2,2,2-Trichloro-1-(2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate is unique due to its combination of trichloromethyl and phosphonate groups. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
69298-90-4 |
|---|---|
Molecular Formula |
C6H9Cl6O5P |
Molecular Weight |
404.8 g/mol |
IUPAC Name |
2,2,2-trichloro-1-(2,2,2-trichloro-1-dimethoxyphosphorylethoxy)ethanol |
InChI |
InChI=1S/C6H9Cl6O5P/c1-15-18(14,16-2)4(6(10,11)12)17-3(13)5(7,8)9/h3-4,13H,1-2H3 |
InChI Key |
HZGOLOSDLOADOX-UHFFFAOYSA-N |
SMILES |
COP(=O)(C(C(Cl)(Cl)Cl)OC(C(Cl)(Cl)Cl)O)OC |
Canonical SMILES |
COP(=O)(C(C(Cl)(Cl)Cl)OC(C(Cl)(Cl)Cl)O)OC |
Synonyms |
2,2,2-trichloro-1-(2,2,2-trichloro-1-hydroxyethoxy)ethyl phosphonate trichlorfon chloral hemiacetal |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


